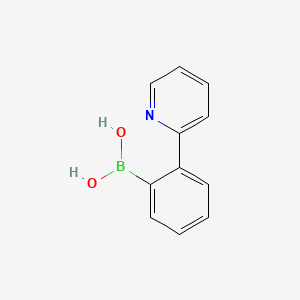

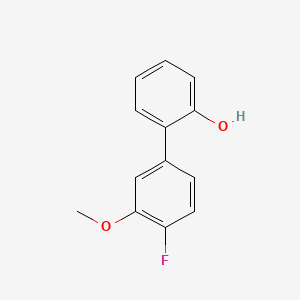

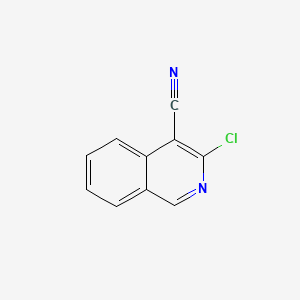

(2-(Pyridin-2-yl)phenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

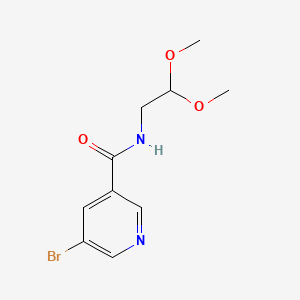

“(2-(Pyridin-2-yl)phenyl)boronic acid” is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . It is used in organic synthesis as a reagent in Suzuki cross-coupling reactions .

Synthesis Analysis

The compound can be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Chemical Reactions Analysis

“(2-(Pyridin-2-yl)phenyl)boronic acid” is used as a key starting material for the formation of pyridyl boronic ester such as pyridine-2-boronic acid dimethyl ester . Furthermore, the dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .Applications De Recherche Scientifique

Synthesis of Phosphorescent Ligands : 4-(Pyridin-2-yl)phenylboronic acid has been used in the synthesis of phosphorescent ligands, showing a significant shift in absorbance and intensity enhancement due to the effect of the carbazolyl group (Gao Xi-cun, 2010).

Photoswitching of Lewis Acidity : A catecholborane bearing a 2-(phenylazo)phenyl group with a N-B dative bond, involving 4-(Pyridin-2-yl)phenylboronic acid, has been shown to switch the Lewis acidity of catecholborane upon photoirradiation, altering its complexation ability with pyridine dramatically (N. Kano, J. Yoshino, T. Kawashima, 2005).

Catalytic Activity in Organic Synthesis : This compound has been incorporated in the synthesis of a palladium(II)-allyl complex, exhibiting good activity in Suzuki–Miyaura coupling reactions (E. Amadio et al., 2011).

Electrolyte Additives in Batteries : In the field of battery technology, derivatives of 4-(Pyridin-2-yl)phenylboronic acid have been used as electrolyte additives to enhance performance in fluoride shuttle batteries (A. C. Kucuk, T. Abe, 2020).

Fluorescent Sensing : Boron-modified polythiophenes containing Lewis acidic boron groups have been synthesized for sensing applications, where the addition of pyridine leads to efficient quenching of fluorescence (Anand Sundararaman et al., 2005).

Antiosteoclast Activity in Medicinal Chemistry : Derivatives of (2-(Pyridin-2-yl)phenyl)boronic acid have shown moderate to high antiosteoclast and osteoblast activity, indicating potential in medicinal chemistry (G. S. Reddy et al., 2012).

Photo-Thermal Isomerization in Material Science : Diboron compounds involving (2-(Pyridin-2-yl)phenyl)boronic acid exhibit photo-thermal isomerization, changing color under UV and ambient light due to the formation of C-C bonds (Yingli Rao et al., 2008).

Phosphate Sensing : A hydrophobic oil-based boronic acid derivative showed potential in phosphate sensing applications, demonstrating accelerated charge transport lateral to the oil|water interface (M. Li et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

(2-pyridin-2-ylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFOENMIVYCLDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=CC=N2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(Pyridin-2-yl)phenyl)boronic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B567733.png)

![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-](/img/structure/B567735.png)

![6-bromo-4-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B567741.png)

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)